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molecular formula C3H3NO B020620 Oxazole CAS No. 288-42-6

Oxazole

Cat. No. B020620
M. Wt: 69.06 g/mol
InChI Key: ZCQWOFVYLHDMMC-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

An alternative synthetic route to oxazole tailpiece is shown in Reaction Scheme 24. Carboxylic acid (106) is condensed with 2-bromo-3-oxopentanoate (preferably methyl ester) (107) to give ketoester (108). The latter is converted to an intermediate enamine (109) by treatment with anhydrous ammonium acetate. Subsequent cyclization of compound (109) in acetic acid in the presence of anhydrous ammonium acetate gives compound (110). The use of anhydrous ammonium acetate obtained by azeotropic evaporation with ethanol eliminates water in the reaction, which causes decarboxylation of compound (110). Additionally, some of the water liberated in the reaction is removed at the enamine stage. These modifications along with a simplified isolation procedure lead to higher yields of oxazole (110).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[C:6]([OH:9])(=O)[CH3:7]>>[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[O:9]1[CH:6]=[CH:7][N:5]=[CH:1]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
O1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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